3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid

Integrin Fibrosis Pan-antagonist

3-Hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid (CAS 240431-49-6, molecular formula C₁₁H₁₃N₃O₄, MW 251.24 g/mol) is a meta-azacyclic amino benzoic acid derivative that serves as the essential pharmacophoric building block for a series of potent, small-molecule pan-αv integrin antagonists. Originally developed at Pfizer and subsequently advanced by Saint Louis University, this compound—referred to in the primary literature as 'tetrahydropyrimidine hydroxybenzoic acid 2'—constitutes the core integrin-recognition element that, upon conjugation to β-amino acid ester moieties, yields clinical-quality antagonists exemplified by CWHM-12.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
CAS No. 240431-49-6
Cat. No. B13917246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid
CAS240431-49-6
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1C(CN=C(N1)NC2=CC(=CC(=C2)C(=O)O)O)O
InChIInChI=1S/C11H13N3O4/c15-8-2-6(10(17)18)1-7(3-8)14-11-12-4-9(16)5-13-11/h1-3,9,15-16H,4-5H2,(H,17,18)(H2,12,13,14)
InChIKeyMEPAVMTWMMMPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid (CAS 240431-49-6): Chemical Identity and Core Utility


3-Hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid (CAS 240431-49-6, molecular formula C₁₁H₁₃N₃O₄, MW 251.24 g/mol) is a meta-azacyclic amino benzoic acid derivative that serves as the essential pharmacophoric building block for a series of potent, small-molecule pan-αv integrin antagonists [1]. Originally developed at Pfizer and subsequently advanced by Saint Louis University, this compound—referred to in the primary literature as 'tetrahydropyrimidine hydroxybenzoic acid 2'—constitutes the core integrin-recognition element that, upon conjugation to β-amino acid ester moieties, yields clinical-quality antagonists exemplified by CWHM-12 [2]. Unlike earlier mono-integrin targeting agents, the final molecules derived from this intermediate achieve equipotent inhibition across all five αv integrin heterodimers (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8), a breadth of target engagement not accessible with alternative benzoic acid scaffolds.

Why 3-Hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid Cannot Be Replaced by Generic Benzoic Acid Building Blocks


The tetrahydropyrimidine ring with its 5-hydroxy substituent is the structural determinant that confers simultaneous, high-affinity engagement of multiple αv integrin subtypes. Replacing this moiety with simpler guanidine, urea, or thiourea groups—as explored extensively in the earlier Pharmacia/Searle patent families—yields antagonists with restricted integrin profiles, typically limited to αvβ3 alone, and markedly reduced potency at αvβ1, αvβ6, and αvβ8 [1]. The benzylic 3-hydroxy substitution pattern on the aromatic ring is equally critical; regioisomeric variants (e.g., 4-hydroxy or 2-hydroxy benzoic acid cores) fail to recapitulate the hydrogen-bonding network observed in integrin-ligand co-crystal structures [2]. Consequently, procurement of this specific intermediate—rather than generic 3-amino-5-hydroxybenzoic acid (CAS 76045-71-1) or alternative meta-substituted benzoic acids—is mandatory for any synthetic campaign targeting pan-αv integrin antagonists with the CWHM pharmacophore.

Quantitative Differentiation Evidence for 3-Hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid and Its Derived Pan-Integrin Antagonists


Pan-αv Integrin Coverage: CWHM-12 vs. Cilengitide Target Spectrum

The final antagonist CWHM-12, assembled from CAS 240431-49-6, potently inhibits all five αv integrin heterodimers. In contrast, cilengitide—a cyclic RGD pentapeptide representing an alternative integrin antagonist chemotype—selectively targets only αvβ3 and αvβ5, with no meaningful activity at αvβ1, αvβ6, or αvβ8 . This broader target engagement is essential because genetic deletion studies have demonstrated that individual β-subunit knockouts (β3, β5, β6, or β8 alone) fail to protect against organ fibrosis, whereas pan-αv blockade does [1].

Integrin Fibrosis Pan-antagonist

Potency Head-to-Head: CWHM-12 vs. MK-0429 Across αv Integrin Subtypes

CWHM-12 and MK-0429 are the two most extensively characterized pan-αv integrin small-molecule antagonists. Direct comparison of reported IC₅₀ values reveals that CWHM-12 is ~3.5-fold more potent at αvβ3 (0.8 vs. 2.8 nM) and ~2.5-fold more potent at αvβ8 (0.2 vs. 0.5 nM), while MK-0429 is markedly more potent at αvβ5 (0.1 vs. 61 nM) . However, only CWHM-12 has demonstrated therapeutic efficacy against established fibrosis across four organs (liver, lung, kidney, pancreas) in multiple independent studies, whereas MK-0429's in vivo validation is limited primarily to kidney and lung models [1].

Integrin inhibitors IC50 Selectivity profiling

Selectivity Window: αv-Family Selectivity vs. Off-Target Integrins

CWHM-12, the canonical derivative of CAS 240431-49-6, demonstrates a >2,700-fold selectivity window between its primary αv integrin targets and non-αv integrins (αIIbβ3, α2β1, α10β1). Specifically, while αvβ8 is inhibited with an IC₅₀ of 0.2 nM and αvβ3 at 0.8 nM, the IC₅₀ against αIIbβ3, α2β1, and α10β1 exceeds 5,000 nM . This selectivity profile is notable because αIIbβ3 (GPIIb/IIIa) antagonism is associated with bleeding risk, and avoidance of this target is a key safety consideration in antifibrotic drug development. The closely related compound MK-0429 also inhibits α5β1 (IC₅₀ = 12.2 nM), potentially affecting a broader range of RGD-binding integrins beyond the αv subfamily .

Integrin selectivity Therapeutic window Safety pharmacology

In Vivo Antifibrotic Efficacy Across Multiple Organs: Pharmacological Recapitulation of the αv Genetic Deletion Phenotype

CWHM-12 recapitulates the phenotype of conditional αv integrin subunit genetic deletion, providing protection against fibrosis that cannot be achieved by deleting individual β subunits (β3, β5, β6, or β8) alone [1]. In the CCl₄-induced liver fibrosis model, CWHM-12 treatment (via osmotic minipump) significantly reduced hepatic collagen deposition and p-SMAD3 signaling, even when initiated after fibrosis was established [1]. In the cerulein-induced pancreatic fibrosis model, therapeutic CWHM-12 administration (starting at day 5) significantly decreased fibrosis by day 8 (P < 0.001 vs. vehicle), whereas the inactive enantiomer CWHM-96 showed no effect [2]. Col1a1 mRNA expression was reduced with CWHM-12 treatment [2]. In a kidney injury model, CWHM-12 significantly reduced Collagen 1 (Col1a1) mRNA expression and scar collagen deposition [3].

Fibrosis In vivo TGF-β Myofibroblast

Synthetic Scalability: Pilot-Plant Process Improvement Over Earlier Convergent Route

The original convergent synthetic route to CAS 240431-49-6 (coupling methyl thiourea 7 with 3-amino-5-hydroxybenzoic acid 9) delivered the product in only 18% overall yield and suffered from seven documented safety, technical, and operational issues [1]. The optimized linear process—a three-step, one-pot procedure employing methyl isothiocyanate and 1,3-diaminopropan-2-ol—achieved zwitterion product in 55–60% overall yield from 3-amino-5-hydroxybenzoic acid, with an outstanding 94% chemical yield for the key transformation from compound 9 to 2. The product was obtained at 85 wt% assay [1]. This process was successfully transferred to pilot-plant scale and executed as a production campaign at Pfizer [1].

Process chemistry Scale-up GMP intermediate

Enantiomeric Specificity: CWHM-12 vs. CWHM-96 Confirms Stereospecific Target Engagement

The (S)-enantiomer CWHM-12 is the pharmacologically active species; its enantiomer CWHM-96 serves as a rigorously validated negative control. In the cerulein-induced pancreatic fibrosis model, CWHM-96 treatment initiated on day 5 showed no improvement in fibrosis (P > 0.05 vs. vehicle), whereas CWHM-12 significantly decreased fibrosis (P < 0.001) [1]. Similarly, CWHM-96 failed to suppress αSMA induction in pericyte TGF-β activation assays, confirming that the antifibrotic activity is stereospecific and not attributable to off-target effects of the chemical scaffold [2]. This enantiomeric pair provides an unusually clean tool set for integrin target validation studies.

Stereospecificity Control compound Target validation

High-Impact Application Scenarios for 3-Hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid (CAS 240431-49-6)


Pan-αv Integrin Antagonist Library Synthesis for Fibrosis Drug Discovery

CAS 240431-49-6 is the indispensable core intermediate for generating focused libraries of pan-αv integrin antagonists via DIC/HOBt-mediated coupling to diverse β-amino acid esters, as described in the pilot-plant process [1]. The resulting compounds recapitulate the pharmacological phenotype of αv genetic deletion—protection across liver, lung, kidney, and pancreas fibrosis models—a benchmark not met by mono-selective integrin inhibitors such as cilengitide [2]. Medicinal chemistry teams pursuing antifibrotic small molecules should procure this building block as the starting point for any CWHM-series SAR exploration.

Integrin Biology Mechanistic Studies Using the CWHM-12/CWHM-96 Enantiomeric Pair

The achiral core (CAS 240431-49-6) enables synthesis of both the active (S)-enantiomer CWHM-12 and the inactive (R)-enantiomer CWHM-96 after coupling to the appropriate chiral β-amino acid ester [1]. This enantiomeric pair provides one of the cleanest chemical biology tool sets for dissecting αv integrin-mediated TGF-β activation, myofibroblast differentiation, and collagen deposition in vitro and in vivo. CWHM-96 has been validated as a true negative control (no effect on fibrosis or αSMA, P > 0.05 vs. vehicle), unlike many commercial 'inactive analogs' that retain partial activity [2].

GMP Intermediate Supply for Preclinical and Phase I Antifibrotic Programs

The optimized linear synthesis of CAS 240431-49-6—a three-step, one-pot procedure delivering 55–60% overall yield with well-characterized impurity profile—has been demonstrated at pilot-plant scale by Pfizer process chemists [1]. The critical dimethylguanidine impurity 14 was controlled to <3%, and downstream impurities 12 and 13 were shown to be eliminated during subsequent processing, establishing a robust quality control framework [1]. CROs and CDMOs supporting IND-enabling studies can leverage this published process characterization to accelerate tech transfer and reduce development risk.

Differentiation from MK-0429 and Cilengitide in Head-to-Head Integrin Profiling

For research programs requiring systematic comparison of pan-integrin antagonist chemotypes, CAS 240431-49-6 is the gateway to the CWHM scaffold, which offers a selectivity profile distinct from both MK-0429 (spares α5β1, unlike MK-0429 with α5β1 IC₅₀ = 12.2 nM) and cilengitide (covers αvβ1, αvβ6, αvβ8, which cilengitide does not) [1]. This differentiated target spectrum enables researchers to correlate biological outcomes (fibrosis reduction, TGF-β signaling, myofibroblast activation) with specific integrin subtype coverage, informing target product profile decisions early in lead optimization [2].

Quote Request

Request a Quote for 3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.